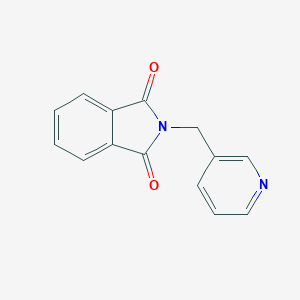

2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Übersicht

Beschreibung

“2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .

Synthesis Analysis

Isoindolines and isoindoline-1,3-dione derivatives have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione” is complex and variable. It is part of the isoindoline-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives are complex and involve the formation of multiple bonds . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Characterization : The compound has been synthesized and characterized, revealing its potential in non-linear optical (NLO) applications due to its transparency in the UV, visible, and NIR region (Prathap et al., 2017).

Chemical Sensing

- Chemosensor for Copper Detection : As a chemosensor, this compound effectively detects Cu2+ ions in an aqueous medium, exhibiting a color change upon interaction, useful in environmental and biological applications (Patil et al., 2019).

Photophysical Properties

- Photophysical Properties and pH-Sensing : The compound's derivatives exhibit solid-state fluorescence and positive solvatochromism, indicating potential for developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Biochemical Interactions

- Tyrosinase Inhibition and Antioxidant Properties : Some derivatives of this compound show notable antioxidant and antityrosinase properties, indicating potential applications in biochemistry and pharmacology (Then et al., 2018).

Material Science

- Optoelectronic Applications : Novel derivatives of the compound have been synthesized and characterized, showing high thermal stability and potential as fluorescent compounds in optoelectronics (Mane et al., 2019).

Molecular Docking and Interaction Studies

- Protein Binding Studies : Interaction studies with bovine serum albumin suggest potential pharmacokinetic and pharmacodynamic applications for this compound's derivatives (Alanazi et al., 2018).

Catalysis and Green Chemistry

- Green Catalysis : The compound has been utilized in the development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, emphasizing environmental sustainability (Journal et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development and discovery of novel antiepileptic drugs is felt, as only 60–70% of patients respond to the current drugs, and a high incidence of adverse effects is also observed . Therefore, the synthesis and evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase is a promising direction for future research .

Eigenschaften

IUPAC Name |

2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)14(18)16(13)9-10-4-3-7-15-8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDAVDGDONYZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[4-oxo-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B406712.png)

![3-(4-Ethoxy-phenyl)-3,4-dihydro-1-oxa-4-aza-dibenzo[c,g]phenanthren-2-one](/img/structure/B406713.png)

![3-(4-Methoxy-phenyl)-3,4-dihydro-1-oxa-4-aza-dibenzo[c,g]phenanthren-2-one](/img/structure/B406714.png)

![4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine](/img/structure/B406717.png)

![2'-Chloro-2,3'-bis[6-methyl-4-phenylquinoline]](/img/structure/B406720.png)

![4-Methyl-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B406723.png)

![2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B406724.png)

![3-(2,2-dimethyloxan-4-yl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406725.png)

![2-[(Biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B406727.png)

![2-bromo-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B406729.png)